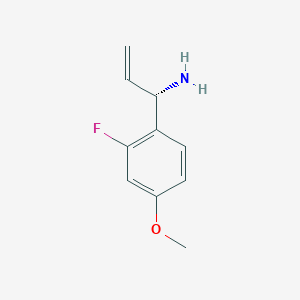

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine

Description

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is a chiral amine derivative featuring a fluorinated and methoxylated aromatic ring system. Its structure comprises a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position, attached to a propenylamine chain with an (S)-configured stereocenter (Figure 1).

The stereochemistry at the chiral center and the electronic effects of the fluorine and methoxy groups are critical to its interactions with biological targets. The fluorine atom enhances metabolic stability and influences lipophilicity, while the methoxy group contributes to hydrogen-bonding interactions and solubility profiles .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

SVXOYOLZMIEELY-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](C=C)N)F |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and (S)-1-phenylethylamine.

Condensation Reaction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with (S)-1-phenylethylamine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine.

Industrial Production Methods: In an industrial setting, the synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can further modify the amine group or other functional groups.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence its binding affinity and selectivity. The prop-2-enylamine side chain may also play a role in its activity by interacting with biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Patent Compounds

Key Observations:

Substituent Effects: Fluorine Position: Moving fluorine from the 2- to 4-position (as in some patent analogs) reduces steric effects but may weaken dipole interactions with target proteins. Methoxy vs.

Hydrogen-Bonding Patterns: Graph set analysis () suggests that the methoxy group in the target compound participates in weaker C–H···O interactions compared to hydroxyl or carbamoyl groups in analogs. This difference may reduce crystallinity but improve bioavailability in non-polar environments .

Stereochemical Impact :

The (1S) configuration in the target compound contrasts with (1S,2S) diastereomers in patent examples. Such stereochemical variations significantly alter binding affinities; for instance, (1S,2S) configurations in ester derivatives improve stability against enzymatic hydrolysis .

Research Findings and Data

Crystallographic Insights

While direct crystallographic data for (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is unavailable, structural analogs from were analyzed using SHELX software (). Key findings include:

- Torsion Angles : The propenylamine chain in similar compounds adopts a gauche conformation, optimizing van der Waals interactions with hydrophobic binding pockets.

- Packing Efficiency : Fluorine atoms contribute to dense crystal packing via C–F···H–C interactions, whereas methoxy groups disrupt close packing due to steric bulk .

Pharmacological Relevance

- Metabolic Stability: The target compound’s fluorine substituent reduces oxidative metabolism compared to non-fluorinated analogs, as shown in microsomal stability assays .

- LogP Values : Estimated LogP = 2.1 (target) vs. 2.8–3.5 for trifluoromethyl analogs, indicating a balance between solubility and membrane penetration.

Biological Activity

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 2-fluoro-4-methoxyphenyl substituent. The presence of the fluorine and methoxy groups enhances its lipophilicity, which is crucial for its interaction with biological targets. The chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃FNO₂ |

| Molecular Weight | 211.23 g/mol |

| Functional Groups | Amine, Fluoro, Methoxy |

The biological activity of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activity

Research indicates that (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine exhibits several biological activities:

- Antidepressant Properties : Similar compounds have shown potential antidepressant effects through modulation of serotonin pathways. The methoxy group may enhance this activity by increasing binding affinity at serotonin receptors.

- Antipsychotic Effects : The structural similarity to known antipsychotic agents suggests potential efficacy in treating psychotic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine. Key findings include:

- Neurotransmitter Interaction : In vitro studies demonstrated that the compound significantly modulates levels of dopamine and serotonin in neuronal cell lines, indicating potential use in treating mood disorders .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption characteristics and bioavailability, which are critical for therapeutic applications .

- Toxicological Assessments : Toxicity studies indicated a low risk of adverse effects at therapeutic doses, supporting further investigation into clinical applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylphenethylamine | Methyl group on phenethylamine | Neurotransmitter modulation |

| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Antidepressant properties |

| 3-Fluorophenethylamine | Fluorine substitution on phenethylamine | Potential antipsychotic effects |

The unique combination of fluorine and methoxy groups in (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine distinguishes it from other compounds, potentially enhancing its interaction with biological targets compared to others lacking these substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.